molecular formula C11H10N2O3 B1372781 1-(1-Phenylethyl)imidazolidine-2,4,5-trione CAS No. 1094259-04-7

1-(1-Phenylethyl)imidazolidine-2,4,5-trione

Cat. No.: B1372781
CAS No.: 1094259-04-7
M. Wt: 218.21 g/mol
InChI Key: JPMSKOJBIRMXIP-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Phenylethyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

Biological Activity

1-(1-Phenylethyl)imidazolidine-2,4,5-trione, a compound belonging to the imidazolidine family, has garnered attention due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its imidazolidine core structure, which is substituted with a phenylethyl group. The presence of the trione functional group significantly influences its chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes including inflammation and pain response.

Inhibition Potency

Research indicates that the compound exhibits a range of inhibitory potencies against sEH from 8.4 μM to 0.4 nM, showcasing its potential as a therapeutic agent for conditions such as renal and cardiovascular diseases . The molecular docking studies suggest that the compound forms significant interactions with the active site of sEH, contributing to its inhibitory effects.

Biological Activities

This compound demonstrates several notable biological activities:

  • Anti-inflammatory Effects : By inhibiting sEH, the compound may reduce the conversion of epoxyeicosatrienoic acids to diols, thereby modulating inflammatory responses .
  • Neuroprotective Potential : The inhibition of sEH is also linked to neuroprotection in various neurological disorders .
  • Cholinesterase Inhibition : Some studies suggest that derivatives of imidazolidine-2,4,5-triones can inhibit butyrylcholinesterase, indicating potential applications in treating Alzheimer's disease .

Research Findings and Case Studies

Numerous studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFindings
Inhibition Study A series of synthesized imidazolidine-2,4,5-triones were tested for their potency against sEH. Compound 1c showed comparable activity to urea-based inhibitors while others exhibited reduced potency .
Solubility Assessment Modifications in the chemical structure improved water solubility compared to traditional urea inhibitors, facilitating easier formulation for therapeutic use .
Cholinesterase Activity Certain derivatives demonstrated superior inhibition of butyrylcholinesterase compared to standard inhibitors .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other related compounds:

CompoundStructureInhibition Potency (sEH)Solubility
Urea-based InhibitorsStandard urea structureHigher potency (0.4 nM - 8.4 μM)Lower solubility
Imidazolidine DerivativesVariants with different substituentsVaries widely (up to 6,000-fold less active than ureas)Improved solubility

Properties

IUPAC Name

1-(1-phenylethyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(8-5-3-2-4-6-8)13-10(15)9(14)12-11(13)16/h2-7H,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMSKOJBIRMXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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